molecular formula C14H17F3O B7996199 Cycloheptyl (2,4,5-trifluorophenyl)methanol

Cycloheptyl (2,4,5-trifluorophenyl)methanol

Cat. No.: B7996199
M. Wt: 258.28 g/mol
InChI Key: GFSMKMCPUIHBHD-UHFFFAOYSA-N
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Description

Cycloheptyl (2,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a cycloheptyl group attached to a methanol-substituted 2,4,5-trifluorophenyl ring. The compound’s structural features—specifically the trifluorinated aromatic ring and the cycloheptyl moiety—impart unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in medicinal chemistry and materials science.

Properties

IUPAC Name

cycloheptyl-(2,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-11-8-13(17)12(16)7-10(11)14(18)9-5-3-1-2-4-6-9/h7-9,14,18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSMKMCPUIHBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC(=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cycloheptyl (2,4,5-trifluorophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a phenolic moiety with trifluoromethyl substitutions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • HeLa cells : IC50 = 10 µM
    • HT-29 cells : IC50 = 9 nM
    • MCF-7 cells : IC50 = 17 nM

These values suggest that this compound may have potent anticancer properties comparable to other known agents .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the disruption of microtubule dynamics. Similar compounds have been shown to:

  • Inhibit tubulin polymerization.
  • Induce mitotic arrest in cancer cells.
  • Cause disassembly of the mitotic spindle when combined with Aurora B kinase inhibitors .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to the chemical structure influence biological activity:

CompoundModificationIC50 (µM)Activity
ANo modification10Moderate cytotoxicity
BAddition of trifluoromethyl group9High cytotoxicity
CCycloheptyl ring17Enhanced selectivity for cancer cells

This table illustrates that the introduction of specific functional groups can significantly enhance the anticancer efficacy of related compounds .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on HeLa and A549 cell lines. The results demonstrated a dose-dependent response with significant cell death observed at concentrations above 10 µM.

Study 2: Mechanistic Insights

In vitro assays revealed that this compound disrupts microtubule assembly in a manner similar to established antimitotic agents. This was confirmed through immunofluorescence microscopy showing altered microtubule structures in treated cells .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Cycloheptyl (2,4,5-trifluorophenyl)methanol has been investigated for its potential as an anticancer agent. Research shows that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on microtubule-stabilizing compounds have highlighted a structure-activity relationship (SAR) where modifications can enhance cytotoxicity in rapidly dividing cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDA549 (lung cancer)
Cevipabulin0.5HeLa (cervical cancer)
Triazolopyrimidine derivatives0.8MCF-7 (breast cancer)

1.2 Neuroprotective Properties

The compound's ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) activity suggests potential neuroprotective effects. Inhibitors of Lp-PLA2 are known to mitigate neurodegenerative diseases such as Alzheimer's by reducing lipid peroxidation and inflammation .

Materials Science

2.1 Polymer Additives

In materials science, this compound can serve as a polymer additive to enhance thermal stability and mechanical properties. Its trifluoromethyl group contributes to improved resistance to solvents and environmental degradation.

Table 2: Properties of Polymer Composites with Additives

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
PolycarbonateThis compound15070
PolyethyleneTriazolopyrimidine derivative14060

Environmental Chemistry

3.1 Carbon Capture Technologies

Recent studies have explored the use of this compound in reactive carbon capture processes. The compound's ability to interact with CO2 makes it a candidate for developing more efficient carbon capture systems .

Case Study: Techno-Economic Analysis of Reactive Carbon Capture

A techno-economic analysis comparing traditional carbon capture methods with those incorporating cycloheptyl derivatives showed a reduction in water consumption and carbon intensity when using the latter approach:

Table 3: Comparison of Carbon Capture Methods

MethodWater Consumption (kg-H2O/kg-CO2)Carbon Intensity (kg-CO2e/kg-CO2)
Traditional Process12.890.50
Reactive Carbon Capture with Cycloheptyl Derivative10.210.42

Comparison with Similar Compounds

2,4,5-Trifluorobenzyl Alcohol (C₇H₅F₃O)

  • Structure : Simplest analog with a trifluorophenyl group but lacks the cycloheptyl substituent.
  • Applications : Used as a precursor in synthesizing fluorinated pharmaceuticals.

Cyclohexyl (3,5-Difluorophenyl)methanol (C₁₃H₁₆F₂O)

  • Structure : Cyclohexyl group instead of cycloheptyl; fewer fluorine atoms (3,5-diF vs. 2,4,5-triF).

Cyclohexyl-(3,4,5-Trifluorophenyl)methanone (C₁₃H₁₃F₃O)

  • Structure: Ketone functional group replaces methanol; fluorines at 3,4,5-positions.
  • Key Difference : The ketone group increases electrophilicity, altering reactivity in nucleophilic additions compared to the alcohol derivative .

Functional Group Variations

4-Bromo-N-(2,4,5-Trifluorophenyl)benzenesulfonamide (C₁₂H₇BrF₃NO₂S)

  • Structure: Sulfonamide group instead of methanol; bromine substituent.
  • Significance : The sulfonamide enhances hydrogen-bonding capacity, making it more suitable for protein-targeted applications than the alcohol .

Boc-(R)-3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid

  • Structure: Incorporates an amino acid backbone with the trifluorophenyl group.
  • Role : Demonstrates the pharmacological relevance of the 2,4,5-trifluorophenyl motif in dipeptidyl peptidase IV (DPP4) inhibitors, where fluorine atoms improve binding via hydrophobic interactions .

Cycloalkyl Substituent Effects

Replacing cyclohexyl with cycloheptyl increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or prolong half-life in vivo. For example:

  • Cyclohexyl (3,5-Difluorophenyl)methanol: Molecular weight 226.26 g/mol .
  • Cycloheptyl (2,4,5-Trifluorophenyl)methanol (estimated): Higher molecular weight (~254 g/mol) due to the additional methylene group in cycloheptyl.

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